molecular formula C8H6ClFO B105557 3-Fluoro-5-methylbenzoyl chloride CAS No. 886497-77-4

3-Fluoro-5-methylbenzoyl chloride

Cat. No.: B105557
CAS No.: 886497-77-4
M. Wt: 172.58 g/mol
InChI Key: IWZPKRATPLHNAH-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-fluoro-5-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C8H7FO2} + \text{SOCl2} \rightarrow \text{C8H6ClFO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluoro-5-methylbenzoic acid.

    Reduction: It can be reduced to 3-fluoro-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under basic conditions.

    Hydrolysis: Water (H2O) or aqueous sodium hydroxide (NaOH) solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    3-Fluoro-5-methylbenzoic acid: Formed by hydrolysis.

    3-Fluoro-5-methylbenzyl alcohol: Formed by reduction

Scientific Research Applications

3-Fluoro-5-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents due to its ability to form bioactive molecules.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules

Mechanism of Action

The mechanism of action of 3-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzoyl chloride: Similar structure but with different substitution pattern.

    3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Contains an additional trifluoromethyl group.

    3-Chloro-5-methylbenzoyl chloride: Chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-5-methylbenzoyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-fluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPKRATPLHNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392848
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-77-4
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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